2-(2-Methyl-1,3-dioxolan-2-yl)acetohydrazide
Description
2-(2-Methyl-1,3-dioxolan-2-yl)acetohydrazide is an organic compound characterized by the presence of a dioxolane ring and an acetohydrazide group
Properties
IUPAC Name |
2-(2-methyl-1,3-dioxolan-2-yl)acetohydrazide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O3/c1-6(4-5(9)8-7)10-2-3-11-6/h2-4,7H2,1H3,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWJPNDADRZFIEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCCO1)CC(=O)NN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50302526 | |
| Record name | 2-(2-methyl-1,3-dioxolan-2-yl)acetohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50302526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74949-65-8 | |
| Record name | NSC151767 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=151767 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(2-methyl-1,3-dioxolan-2-yl)acetohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50302526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methyl-1,3-dioxolan-2-yl)acetohydrazide typically involves the reaction of 2-(2-Methyl-1,3-dioxolan-2-yl)acetic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production methods for 2-(2-Methyl-1,3-dioxolan-2-yl)acetohydrazide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2-Methyl-1,3-dioxolan-2-yl)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The acetohydrazide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(2-Methyl-1,3-dioxolan-2-yl)acetohydrazide is an organic compound that contains both a dioxolane ring and an acetohydrazide group. It has a molecular weight of 160.17 g/mol.
Scientific Research Applications
2-(2-Methyl-1,3-dioxolan-2-yl)acetohydrazide is used in scientific research for various purposes:
- Chemistry It serves as an intermediate in synthesizing various organic compounds.
- Biology It is studied for its potential biological activities, such as antimicrobial and anticancer properties.
- Medicine There is ongoing research exploring its potential as a therapeutic agent.
- Industry It is used in the production of pharmaceuticals and agrochemicals.
Chemical Reactions
2-(2-Methyl-1,3-dioxolan-2-yl)acetohydrazide can undergo different types of chemical reactions:
- Oxidation It can be oxidized to form corresponding oxides using oxidizing agents like potassium permanganate and hydrogen peroxide.
- Reduction Reduction reactions can convert it into its reduced forms using reducing agents such as sodium borohydride and lithium aluminum hydride.
- Substitution The acetohydrazide group can participate in nucleophilic substitution reactions using nucleophiles such as amines and thiols.
The specific products formed depend on the reagents and conditions used.
Mechanism of Action
The mechanism of action of 2-(2-Methyl-1,3-dioxolan-2-yl)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Methyl-1,3-dioxolan-2-yl)acetic acid
- Ethyl 2-methyl-1,3-dioxolane-2-acetate
- (2-Methyl-1,3-dioxolan-2-yl)methanamine
Uniqueness
2-(2-Methyl-1,3-dioxolan-2-yl)acetohydrazide is unique due to the presence of both the dioxolane ring and the acetohydrazide group, which confer distinct chemical and biological properties
Biological Activity
Introduction
2-(2-Methyl-1,3-dioxolan-2-yl)acetohydrazide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological properties, and mechanisms of action based on diverse research findings.
Synthesis
The synthesis of 2-(2-Methyl-1,3-dioxolan-2-yl)acetohydrazide typically involves the reaction of acetohydrazide with appropriate dioxolane derivatives. The process can be optimized using various methods such as microwave-assisted synthesis, which has shown to enhance yield and purity while reducing reaction time .
Antifungal and Antimicrobial Properties
Research indicates that derivatives containing the dioxolane structure exhibit significant antifungal and antimicrobial activities. For instance, compounds similar to 2-(2-Methyl-1,3-dioxolan-2-yl)acetohydrazide have demonstrated efficacy against various fungal strains such as Corynespora cassiicola and Pseudomonas syringae . These findings suggest that the dioxolane moiety may contribute to the biological activity of these compounds.
Cytotoxic Activity
A study evaluating the cytotoxic effects of hydrazide derivatives found that certain analogs exhibited potent activity against cancer cell lines, including MCF-7 (human breast cancer) cells. The mechanism appears to involve the inhibition of key metabolic enzymes, which may lead to apoptosis in cancer cells . The cytotoxicity of 2-(2-Methyl-1,3-dioxolan-2-yl)acetohydrazide specifically has not been extensively reported but can be inferred from related compounds.
Antioxidant Activity
Compounds with similar structures have been shown to possess antioxidant properties, which are crucial for combating oxidative stress in biological systems. The antioxidant activity is often measured using various assays that quantify the ability to scavenge free radicals or inhibit lipid peroxidation . The presence of the dioxolane ring may enhance these properties due to its electron-rich nature.
The biological activity of 2-(2-Methyl-1,3-dioxolan-2-yl)acetohydrazide can be attributed to its ability to interact with cellular targets through various mechanisms:
- Enzyme Inhibition : Similar compounds have been reported to inhibit enzymes such as acetylcholinesterase (AChE), which is relevant in neurodegenerative diseases .
- Molecular Interactions : The structure allows for potential π-π stacking interactions with aromatic residues in proteins, enhancing binding affinity and specificity towards biological targets .
Study on Hydrazide Derivatives
In a systematic study of hydrazide derivatives, researchers synthesized a series of compounds including 2-(2-Methyl-1,3-dioxolan-2-yl)acetohydrazide. They evaluated their biological activities through in vitro assays against several pathogens and cancer cell lines. Results indicated that modifications in the hydrazide structure significantly affected their biological potency .
Comparative Analysis Table
| Compound Name | Antifungal Activity | Cytotoxicity (MCF-7) | Antioxidant Activity |
|---|---|---|---|
| 2-(2-Methyl-1,3-dioxolan-2-yl)acetohydrazide | Moderate | Not extensively studied | Moderate |
| Similar Dioxolane Derivative | High | Significant | High |
Q & A
Q. What methods validate the biological activity of derivatives without FDA-approved assays?
- Methodological Answer: Use in vitro enzymatic assays (e.g., acetylcholinesterase inhibition) and molecular docking (AutoDock Vina) to correlate bioactivity with structural features (e.g., hydrazone Schiff bases). Cytotoxicity is screened via MTT assays on HEK-293 cells .
Data Contradiction Analysis
Q. How to address discrepancies in reported melting points for derivatives?
- Methodological Answer: Variations arise from polymorphic forms or impurities. Use differential scanning calorimetry (DSC) to identify polymorphs. Recrystallize from different solvents (e.g., ethanol vs. acetonitrile) and compare DSC thermograms .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
